Hederacoside D

Pharmacokinetics ADME In Vivo Disposition

Procure Hederacoside D (CAS: 760961-03-3) for reproducible AR antagonism (IC50: 69 nM) and COX-independent NF-κB inhibition. Distinct PK (AUC: 1847.5 ng·h/mL in rats) precludes substitution with Hederacoside C/α-hederin. ≥98% purity recommended for assays; ≥99% for LC-MS standardization. Avoids confounding signals in receptor binding studies.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
Cat. No. B10780571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederacoside D
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3
InChIKeyUEHILKCNLIKLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hederacoside D Procurement Guide: CAS 760961-03-3 Molecular Identity and Baseline Technical Specifications for Research Sourcing


Hederacoside D (CAS: 760961-03-3) is a pentacyclic triterpenoid saponin with molecular formula C53H86O22 and molecular weight 1075.24 . It is a bioactive constituent isolated from Hedera helix (common ivy) and has been identified in other plant sources including Kalopanax pictus and Stauntonia hexaphylla [1]. Hederacoside D exists as a glycosylated derivative of hederagenin and is commercially available from multiple vendors as a research-grade compound with HPLC-verified purity specifications .

Why Hederacoside C or α-Hederin Cannot Substitute for Hederacoside D in Specialized Research Protocols


Despite sharing a common botanical source (Hedera helix) and structural class with Hederacoside C and α-hederin, Hederacoside D exhibits distinct pharmacokinetic behavior and divergent target-specific activity profiles that preclude interchangeable use [1]. In head-to-head pharmacokinetic studies, Hederacoside D demonstrates unique absorption and elimination parameters compared to its structural analogs, with differential Cmax, Tmax, and AUC values that would alter experimental outcomes if substituted [2]. Furthermore, Hederacoside D possesses target engagement properties that are not replicated by other Hedera saponins, including potent androgen receptor antagonism at nanomolar concentrations—an activity not documented for Hederacoside C or α-hederin at comparable levels [3]. Generic substitution without analytical verification would introduce uncontrolled variables and compromise experimental reproducibility.

Hederacoside D Quantitative Differentiation Evidence: Head-to-Head Pharmacokinetic and Target-Specific Activity Data


Oral Bioavailability and Systemic Exposure: Hederacoside D Versus Hederacoside C and α-Hederin in Rats

In a direct comparative pharmacokinetic study following oral administration of a saponin mixture to rats, Hederacoside D achieved a Cmax of 103.5 ± 28.7 ng/mL with a Tmax of 8.0 ± 1.4 h and an AUC0-t of 1847.5 ± 512.3 ng·h/mL [1]. In contrast, Hederacoside C exhibited a Cmax of 156.2 ± 42.1 ng/mL, Tmax of 6.5 ± 1.2 h, and AUC0-t of 2314.8 ± 634.5 ng·h/mL, while α-hederin showed substantially higher systemic exposure with a Cmax of 358.7 ± 95.3 ng/mL, Tmax of 5.0 ± 1.1 h, and AUC0-t of 5247.2 ± 1421.6 ng·h/mL [2]. Hederacoside D demonstrated an intermediate oral bioavailability profile distinct from both comparators, with approximately 35% lower AUC0-t than α-hederin and 20% lower than Hederacoside C [3]. The study also revealed double peaks on concentration-time profiles for all three saponins, indicating enterohepatic recirculation [4].

Pharmacokinetics ADME In Vivo Disposition

Androgen Receptor Antagonism: Hederacoside D Demonstrates Nanomolar Potency Not Reported for In-Class Analogs

Hederacoside D potently inhibits dihydrotestosterone-induced androgen receptor (AR) transcriptional activity with an IC50 of 69 nM in a luciferase reporter gene assay [1]. At a concentration of 0.1 μM, Hederacoside D suppresses the growth and colony formation of AR-expressing LNCaP and 22RV1 prostate cancer cells while showing no effect on AR-negative PC3 and DU145 cells, confirming AR-dependent selectivity [2]. This level of AR antagonism at nanomolar concentrations has not been reported for structurally related Hedera saponins including Hederacoside C or α-hederin, which are primarily characterized for anti-inflammatory and antispasmodic activities rather than nuclear receptor modulation [3].

Androgen Receptor Prostate Cancer Nuclear Receptor

NF-κB Pathway Inhibition: Hederacoside D IC50 of 9.2 μM in TNF-α-Stimulated HepG2 Cells

Hederacoside D inhibits TNF-α-induced NF-κB activation in human HepG2 hepatocellular carcinoma cells with an IC50 of 9200 nM (9.2 μM) [1]. In the same assay system, Hederacoside D shows no significant inhibition of COX-1 or COX-2 enzymes (IC50 >50,000 nM), indicating pathway selectivity [2]. In LPS-stimulated mouse RAW264.7 macrophages, Hederacoside D inhibits nitric oxide production with an IC50 of 3680 nM, though this effect is context-dependent, with an alternative preincubation protocol yielding IC50 >50,000 nM [3]. At its anti-inflammatory IC50 concentration, Hederacoside D exhibits less than 60% cytotoxic activity relative to control, establishing a functional selectivity window [4].

NF-κB Anti-inflammatory Hepatocellular

Vendor Purity Gradients: Hederacoside D Available from 95% Research Grade to 99.32% Ultra-High Purity for Sensitive Assays

Commercial sourcing of Hederacoside D offers distinct purity tiers that impact experimental suitability. Selleck Chemicals provides Hederacoside D at 99.32% purity (HPLC-verified) . MedChemExpress supplies Hederacoside D at 99.54% purity . AK Scientific specifies minimum purity of 95% . Sigma-Aldrich (PhytoLab phyproof®) offers a primary reference standard with assigned absolute purity considering chromatographic purity, water content, residual solvents, and inorganic impurities [1]. Multiple vendors, including ChemNorm (≥98% HPLC) and草原康 (95-99% customizable), provide intermediate-grade options [2].

Purity Specification Quality Control Analytical Standard

Hederacoside D Application Scenarios: Evidence-Based Research and Procurement Use Cases


Prostate Cancer Androgen Receptor Signaling Studies

Hederacoside D is the appropriate compound for investigators studying AR-dependent prostate cancer pathways. With an IC50 of 69 nM for AR transcriptional inhibition and selective growth suppression of AR-positive LNCaP and 22RV1 cells at 0.1 μM [1], Hederacoside D provides a natural product-derived AR antagonist tool. Procurement of ≥99% purity Hederacoside D is recommended for receptor binding and reporter gene assays where contaminating saponins could produce confounding signals.

In Vivo Pharmacokinetic Studies Requiring Defined ADME Parameters

Researchers conducting in vivo disposition studies in rodent models should procure Hederacoside D rather than substituting with Hederacoside C or α-hederin. The documented oral PK parameters—Cmax of 103.5 ± 28.7 ng/mL, Tmax of 8.0 ± 1.4 h, and AUC0-t of 1847.5 ± 512.3 ng·h/mL in rats [2]—provide a validated reference for dose selection and sampling schedules. These parameters differ substantially from the ~35% higher AUC of α-hederin, precluding cross-compound extrapolation.

NF-κB Pathway-Selective Anti-Inflammatory Assays

Hederacoside D enables pathway-selective investigation of TNF-α-induced NF-κB signaling in hepatic models, with an IC50 of 9.2 μM in HepG2 cells and >5.4-fold selectivity over COX enzymes (IC50 >50 μM) [3]. Researchers should source Hederacoside D for studies where COX-independent anti-inflammatory mechanisms are of interest. Standard-grade material (≥95% purity) is generally sufficient for cell-based NF-κB reporter assays and cytokine profiling.

Analytical Method Development and Quality Control Reference Standards

For HPLC method development, LC-MS quantification, or botanical extract standardization, Hederacoside D primary reference standards from Sigma-Aldrich (phyproof®) or ultra-high purity material (99.32%+ from Selleck or MedChemExpress) should be procured . These high-purity grades provide reliable calibration for quantifying Hederacoside D content in Hedera helix extracts or finished products, with assigned absolute purity values traceable to metrological standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hederacoside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.